molecular formula C19H21ClN2O B3460911 N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methylbenzamide

N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methylbenzamide

Cat. No.: B3460911
M. Wt: 328.8 g/mol
InChI Key: ANAAVJGMQGJFBK-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methylbenzamide is a synthetic organic compound that features a piperidine ring, a chlorinated phenyl group, and a benzamide moiety

Properties

IUPAC Name

N-(3-chloro-4-piperidin-1-ylphenyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-14-6-5-7-15(12-14)19(23)21-16-8-9-18(17(20)13-16)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAAVJGMQGJFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: Starting with 4-chloronitrobenzene, the nitro group is reduced to an amine using a reducing agent such as iron powder in acidic conditions.

    Piperidine Introduction: The amine is then reacted with piperidine under basic conditions to form the piperidinyl derivative.

    Amidation: Finally, the piperidinyl derivative is coupled with 3-methylbenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

    Reduction: The chlorinated phenyl group can be reduced to a phenyl group under strong reducing conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Piperidinone derivatives.

    Reduction: Non-chlorinated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Pharmacology: It may serve as a ligand for studying receptor interactions and drug-receptor binding kinetics.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The piperidine ring can mimic natural neurotransmitters, allowing the compound to bind to neurotransmitter receptors and alter neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(piperidin-1-yl)phenyl]-3-methylbenzamide: Lacks the chlorine atom, which may affect its binding affinity and specificity.

    N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-methylbenzamide: Contains a morpholine ring instead of piperidine, potentially altering its pharmacological profile.

    N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-methylbenzamide: Has a different position of the methyl group, which can influence its chemical reactivity and biological activity.

Uniqueness

N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methylbenzamide is unique due to the combination of the piperidine ring and the chlorinated phenyl group, which can provide specific interactions with biological targets and distinct chemical reactivity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methylbenzamide
Reactant of Route 2
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N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methylbenzamide

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